4-Bromo-2,3-dihydro-benzofuran-3-ylamine
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Overview
Description
4-Bromo-2,3-dihydro-benzofuran-3-ylamine is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2,3-dihydrobenzofuran-3-amine is the Bromo and Extra Terminal domain (BET) . The BET family consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains .
Mode of Action
4-Bromo-2,3-dihydrobenzofuran-3-amine has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) . This compound interacts with its targets by binding to the bromodomains, inhibiting their function .
Pharmacokinetics
It is noted that the development of this compound involved improving its solubility, which would positively impact its bioavailability .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that this compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine typically involves the bromination of 2,3-dihydro-benzofuran followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dihydro-benzofuran-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Bromo-2,3-dihydro-benzofuran-3-ylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
4-Bromo-2,3-difluorobenzaldehyde: Another brominated benzofuran derivative used as a pharmaceutical intermediate.
Indole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
4-Bromo-2,3-dihydro-benzofuran-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and amine group make it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWXLXRSLLDBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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